molecular formula C9H12O4 B13295337 Methyl 2,7-dioxocycloheptane-1-carboxylate

Methyl 2,7-dioxocycloheptane-1-carboxylate

Cat. No.: B13295337
M. Wt: 184.19 g/mol
InChI Key: IIKKMFKGFVRXBK-UHFFFAOYSA-N
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Description

Methyl 2,7-dioxocycloheptane-1-carboxylate is a cyclic keto-ester characterized by a seven-membered cycloheptane ring substituted with two ketone groups at positions 2 and 7 and a methyl ester moiety at position 1.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 2,7-dioxocycloheptane-1-carboxylate

InChI

InChI=1S/C9H12O4/c1-13-9(12)8-6(10)4-2-3-5-7(8)11/h8H,2-5H2,1H3

InChI Key

IIKKMFKGFVRXBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)CCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,7-dioxocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-dioxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of methyl 2,7-dioxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclic Esters

Sandaracopimaric Acid Methyl Esters ()
  • Structure : A diterpene-derived methyl ester with a fused tricyclic framework.
  • Comparison: Unlike Methyl 2,7-dioxocycloheptane-1-carboxylate, sandaracopimaric acid methyl ester lacks ketone groups but features a conjugated diene system, enhancing its stability and UV absorption properties.
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride ()
  • Structure: A cyclopentane ring substituted with a methyl ester and methylamino group.
  • Comparison: The absence of ketones and the presence of an amino group differentiate its electronic profile. NMR data (δ 3.79 ppm for the ester methyl group in ) suggest similar deshielding effects for ester moieties, but the amino group introduces additional hydrogen-bonding capabilities absent in the target compound .

Functional Group Analogues

Methyl Salicylate ()
  • Structure : An aromatic ester with a hydroxyl group ortho to the ester.
  • Comparison : The aromatic ring in methyl salicylate provides resonance stabilization, whereas the cycloheptane ring in the target compound offers conformational flexibility. Methyl salicylate’s boiling point (222°C, Table 3 in ) is higher due to stronger intermolecular hydrogen bonding, contrasting with the lower polarity expected for this compound .

Physicochemical Properties and Data

Table 1: Comparative Properties of Methyl Esters

Property This compound* Sandaracopimaric Acid Methyl Ester Methyl Salicylate
Molecular Weight (g/mol) ~184 (calculated) 316.4 152.15
Boiling Point ~200–220°C (estimated) 330–350°C 222°C
Solubility Moderate in polar aprotic solvents Low in water, high in non-polar solvents Low in water
Key Functional Groups 2 ketones, 1 ester Diene, ester Aromatic ring, ester

*Estimated based on structural analogs.

Biological Activity

Methyl 2,7-dioxocycloheptane-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H12_{12}O3_{3}
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 150058-27-8
  • Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism and the activation of prodrugs .
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antibiotics .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits CYP1A2, affecting drug metabolism
AntimicrobialExhibits activity against specific bacterial strains
CytotoxicityShows potential cytotoxic effects on cancer cell lines
Anti-inflammatoryMay reduce inflammation in vitro

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects

Research conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential for cancer therapy .

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